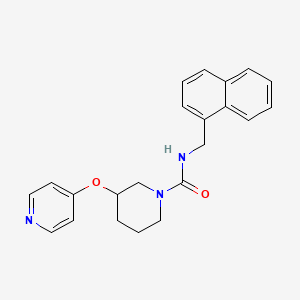
ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester, making it a versatile molecule for chemical modifications and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole intermediate with a sulfonamide derivative, such as 3-fluoro-4-methylbenzenesulfonamide, under suitable conditions like the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCI or DCC).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride) are common.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions often require strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group yields sulfonic acids, while reduction of nitro groups yields amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of sulfamoyl-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(N-(4-fluorophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the specific substitution pattern on the aromatic ring and the presence of both sulfamoyl and ester functional groups. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-4-22-14(19)12-9(3)16-17-13(12)23(20,21)18-10-6-5-8(2)11(15)7-10/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPNJQUMSIXHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=C(C=C2)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)

![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)





![1-(5-chlorothiophen-2-yl)-2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2814232.png)

![2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2814235.png)

![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)
